3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide
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Overview
Description
3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide is a complex organic compound that features a quinoline derivative, an oxadiazole ring, and a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline nucleus can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the quinoline ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or carboxylic acids.
Reduction: Products may include reduced heterocycles or amines.
Substitution: Products may include substituted quinoline or oxadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It is a potential intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. In antimicrobial applications, it inhibits DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline nucleus and exhibit similar antimicrobial properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone share the oxadiazole ring and are known for their antimicrobial activities.
Uniqueness
3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its dual action as both an antimicrobial and anticancer agent makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-8-9-19-17(12-14)13-18(23(29)25-19)22-26-21(30-27-22)11-10-20(28)24-15(2)16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZNHNPEEVYLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCC(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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